molecular formula C6H2BrClF3N B1288870 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS No. 211122-40-6

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B1288870
CAS No.: 211122-40-6
M. Wt: 260.44 g/mol
InChI Key: KPIJBKHHJXXREK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the bromine, chlorine, and trifluoromethyl groups. For instance, 5-Bromo-2-chloropyridine can be synthesized via halogen-exchange reaction using anhydrous potassium fluoride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of chlorinating and brominating agents under controlled conditions. The reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners. The reaction is usually performed in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, it is used in the development of agrochemicals such as herbicides and fungicides. The compound’s unique chemical properties contribute to the efficacy and selectivity of these agrochemical products .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.

Properties

IUPAC Name

5-bromo-2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIJBKHHJXXREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618653
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211122-40-6
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product of Example 5 (11.5 g, 0.048 mol) and phenylphosphoryl dichloride (45 mL) were heated with stirring at 135° C. for four hours and allowed to cool to room temperature. The reaction mixture was poured onto ice (750 g) and allowed to warm to room temperature. The mixture was extracted with dichloromethane (150 mL) and filtered. The organic phase was separated, washed with water and 10% sodium carbonate solution and dried over anhydrous sodium sulphate. Evaporation of the solvent gave 2-chloro-3-trifluoromethyl-5-bromopyridine (11.6 g) as a yellow oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.83 g (7.6 mmol) of 2-hydroxy-3-trifluoromethyl-5-bromopyridine (from Step A) in 15 mL of POCl3 was heated at reflux for 3 h. The mixture was cooled and poured onto 200 g of ice. The resulting mixture was extracted with 200 mL of CH2Cl2. The extract was dried and concentrated. Chromatography on a Biotage 40 M cartridge using hexanes as the eluant afforded 1.11 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 8.14 (d, J=2.0, 1H), 8.64 (d, J=2.0, 1H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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